molecular formula C16H26N2O5S B194054 Cilastatin CAS No. 82009-34-5

Cilastatin

Cat. No. B194054
CAS RN: 82009-34-5
M. Wt: 358.5 g/mol
InChI Key: DHSUYTOATWAVLW-UHFFFAOYSA-N
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Description

Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . Cilastatin itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .


Synthesis Analysis

The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of cilastatin . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .


Molecular Structure Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .


Chemical Reactions Analysis

Cilastatin inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . Cilastatin can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .


Physical And Chemical Properties Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .

Scientific Research Applications

1. Anti-Inflammatory and Neuroprotective Treatment in Glaucoma Management Cilastatin has been studied as a potential anti-inflammatory and neuroprotective treatment in the management of Glaucoma . In an experimental mouse model based on unilateral laser-induced ocular hypertension (OHT), cilastatin was administered daily. The study aimed to evaluate the protective role of cilastatin, which is generally used in the treatment of nephropathologies associated with inflammation .

Role in Ocular Hypertension

In the same study mentioned above, cilastatin was used in an experimental mouse model based on unilateral laser-induced ocular hypertension (OHT). The study found that cilastatin did not affect intraocular pressure values .

Kidney-Protector Lipidic Derivatives

Cilastatin has been used to create kidney-protector lipidic derivatives . These derivatives have been used as structure-directing agents for the synthesis of mesoporous silica nanoparticles for drug delivery .

Drug Delivery Systems

The lipidic derivatives of cilastatin have been used in the preparation of mesoporous silica nanoparticles, which are promising vehicles in controlled drug delivery systems . These systems can selectively transport, protect, and release pharmaceuticals in a controlled and sustained manner .

5. Reducing Kidney Toxicity Associated with Cancer Chemotherapy The methodology emphasizes on reducing the kidney toxicity associated with cancer chemotherapy . This is a unique application of cilastatin, as most nanotechnology strategies focus on combating the different illnesses .

Sustained and Controlled Release

The release experiments performed on these materials afforded a slow and sustained drug release over several days . This illustrates the potential utility of mesoporous silica nanoparticles as a drug delivery system for the cilastatin cargo kidney protector .

Mechanism of Action

Target of Action

Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, cilastatin prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .

Pharmacokinetics

The pharmacokinetics of cilastatin are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, cilastatin ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for cilastatin are 0.14 liter/kg, and the elimination half-life is 0.84 h .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, cilastatin allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .

Action Environment

The action of cilastatin is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of cilastatin’s action may be influenced by factors such as renal function and the presence of other medications.

Safety and Hazards

Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .

Future Directions

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of cilastatin among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of cilastatin .

properties

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUYTOATWAVLW-WFVMDLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81129-83-1 (mono-hydrochloride salt)
Record name Cilastatin [INN:BAN]
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DSSTOX Substance ID

DTXSID8048238
Record name Cilastatin
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Molecular Weight

358.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilastatin
Source Human Metabolome Database (HMDB)
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Solubility

1.00e-01 g/L
Record name Cilastatin
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Mechanism of Action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.
Record name Cilastatin
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Product Name

Cilastatin

CAS RN

82009-34-5, 81129-83-1
Record name Cilastatin
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Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
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Record name Cilastatin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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